REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([OH:11])[C:7](=[CH:9][CH:10]=1)[OH:8])([O-])=O.NN>CO.[Ni]>[OH:11][C:6]1[CH:5]=[C:4]([CH:10]=[CH:9][C:7]=1[OH:8])[NH2:1]
|
Name
|
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(O)=CC1)O
|
Name
|
|
Quantity
|
200 μL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction mixture is left
|
Type
|
FILTRATION
|
Details
|
The solution is then filtered over celite
|
Type
|
CUSTOM
|
Details
|
to remove Raney-Nickel
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |